REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[C:5]([C:7]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:8]=1[C:9](O)=[O:10])=O.O.[NH2:22][NH2:23]>CCO>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[C:7]3[C:8](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=3)[C:9](=[O:10])[NH:23][N:22]=2)[CH:18]=[CH:19][CH:20]=1 |f:1.2|
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Name
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2-(3-fluorobenzoyl)-5-methoxybenzoic acid
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Quantity
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21 g
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Type
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reactant
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Smiles
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FC=1C=C(C(=O)C2=C(C(=O)O)C=C(C=C2)OC)C=CC1
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Name
|
|
Quantity
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4.09 mL
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Type
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reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
|
diluted with water (300 mL)
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Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=NNC(C2=CC(=CC=C12)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |